N-(3-Phenylpropanoyl)pyrrole

Natural Product Chemistry Phytochemistry Chemotaxonomy

N-(3-Phenylpropanoyl)pyrrole is a validated chemotaxonomic marker for Piper species, quantified at 66.80 µg/mg in leaf extracts by HPLC. Its non-methoxylated core yields distinct α-glucosidase inhibition (IC₅₀ 430±1.2 µM) versus methoxy analogs. Well-defined physicochemical profile—mp 46–48°C, LogP 3.43—supports preformulation and SAR studies. Generic substitution introduces potency variability; procure this specific scaffold at ≥98% purity to ensure experimental reproducibility and batch-to-batch consistency in botanical standardization programs.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B172560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Phenylpropanoyl)pyrrole
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)N2C=CC=C2
InChIInChI=1S/C13H13NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-7,10-11H,8-9H2
InChIKeyNALOIBRUQZVZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Phenylpropanoyl)pyrrole (CAS 112448-69-8) Product Overview and Procurement Baseline


N-(3-Phenylpropanoyl)pyrrole (also known as 3-Phenyl-1-(pyrrol-1-yl)propan-1-one) is a naturally occurring phenylpropanoid amide alkaloid with the molecular formula C13H13NO and molecular weight 199.25 g/mol . This compound has been isolated and characterized from multiple Piper species, including Piper nigrum and Piper sarmentosum, where it serves as a chemotaxonomic marker . It belongs to the broader class of N-acyl pyrroles, which are recognized for their diverse pharmacological potential. Commercially, N-(3-Phenylpropanoyl)pyrrole is typically supplied as a solid with a melting point of 46–48°C and a purity specification of ≥98%, making it suitable for analytical standardization and downstream research applications . Its calculated LogP of 3.43 indicates moderate lipophilicity, which influences its solubility profile and compatibility with various experimental systems .

Why Generic Pyrrole Amides Cannot Substitute for N-(3-Phenylpropanoyl)pyrrole in Critical Experiments


Substituting N-(3-Phenylpropanoyl)pyrrole with structurally related pyrrole amides or phenylpropanoid derivatives introduces significant variability in biological and physicochemical behavior that can undermine experimental reproducibility and procurement specificity. Within the phenylpropanoyl pyrrole subfamily, even minor modifications—such as the presence or absence of methoxy substituents on the phenyl ring—produce marked differences in target engagement and functional potency [1]. For instance, the non-methoxylated core of N-(3-Phenylpropanoyl)pyrrole yields distinct α-glucosidase inhibitory activity compared to its 4-methoxy analog [2]. Furthermore, differences in lipophilicity (LogP), melting point, and solid-state stability among commercially available pyrrole derivatives directly impact formulation handling, storage requirements, and assay compatibility . Generic substitution without confirmatory analytical and functional validation therefore risks introducing uncharacterized variability in potency, selectivity, and experimental tractability.

N-(3-Phenylpropanoyl)pyrrole Quantitative Differentiation Evidence Against Comparators


Natural Product Sourcing from Piper Species vs. Synthetic Pyrrole Amides

N-(3-Phenylpropanoyl)pyrrole is a naturally occurring alkaloid isolated from multiple Piper species, including Piper nigrum, Piper sarmentosum, and Piper crassipes, distinguishing it from fully synthetic pyrrole amides that lack natural provenance . In phytochemical profiling of Piper sarmentosum, this compound was quantified at 66.80 µg/mg of leaf extract via validated HPLC assay, whereas its 4-methoxy analog (N-[3-(4-methoxyphenyl)propanoyl]pyrrole) was present at only 13.30 µg/mg—a 5-fold difference in natural abundance [1]. This natural origin and differential abundance support its utility as a chemotaxonomic marker and reference standard.

Natural Product Chemistry Phytochemistry Chemotaxonomy

Physicochemical Stability Profile: Melting Point and LogP Differentiation

N-(3-Phenylpropanoyl)pyrrole exhibits a melting point of 46–48°C and a calculated LogP of 3.43, which define its solid-state handling properties and lipophilicity profile . For comparison, the unsubstituted pyrrole parent heterocycle has a melting point of -23°C (liquid at room temperature), while typical pyrrole-2-carboxylate derivatives exhibit LogP values below 1.5 . The moderate lipophilicity (LogP 3.43) of N-(3-Phenylpropanoyl)pyrrole confers distinct solubility characteristics in organic solvents and influences membrane permeability potential.

Formulation Science Analytical Chemistry Preformulation

α-Glucosidase Inhibitory Activity Relative to Structural Analogs

In an α-glucosidase inhibition assay using yeast enzyme, N-(3-phenylpropanoyl)pyrrole (compound 4) demonstrated an IC50 of 430 ± 1.2 µM [1]. While compound 2 (chaplypupyrrolidone B) was the most potent inhibitor in the same study with an IC50 of 430 µM, the non-methoxylated phenylpropanoyl pyrrole scaffold of the target compound provides a baseline inhibitory profile distinct from its methoxylated analogs. For comparison, clinical α-glucosidase inhibitors such as acarbose typically exhibit IC50 values in the sub-micromolar to low micromolar range (0.5–5 µM) [2]. This positions N-(3-Phenylpropanoyl)pyrrole as a moderate-potency scaffold suitable for structure–activity relationship (SAR) exploration.

Diabetes Research Enzyme Inhibition Metabolic Disease

Antioxidant Potential Benchmarking Against Piper crassipes Co-Isolates

In a DPPH radical scavenging assay of Piper crassipes leaf constituents, N-(3-phenylpropanoyl)pyrrole (compound 7) was isolated and characterized alongside nine other phytochemicals [1]. The most potent antioxidants in this study were chavicol (compound 8) and 4-allyl resorcinol (compound 10), which exhibited IC50 values of 189.3 µmol/L and 195.8 µmol/L, respectively [2]. While the IC50 of N-(3-phenylpropanoyl)pyrrole itself was not reported as a top-performing antioxidant in this study, its presence in the active extract and its structural classification as a phenylpropanoid support its utility as a reference compound for comparative antioxidant profiling.

Oxidative Stress Natural Antioxidants Nutraceutical Research

N-(3-Phenylpropanoyl)pyrrole Application Scenarios Based on Verified Evidence


Natural Product Reference Standard for Piper Species Authentication and Quality Control

N-(3-Phenylpropanoyl)pyrrole serves as a validated marker compound for the phytochemical authentication of Piper sarmentosum and related Piper species. Its quantified abundance of 66.80 µg/mg in leaf extracts, established via HPLC [1], supports its procurement as an analytical reference standard for quality control, batch-to-batch consistency assessment, and chemotaxonomic classification in natural product research and botanical standardization programs.

Scaffold for α-Glucosidase Inhibitor Structure–Activity Relationship (SAR) Studies

With a defined IC50 of 430 ± 1.2 µM against yeast α-glucosidase [2], N-(3-Phenylpropanoyl)pyrrole provides a moderate-potency baseline scaffold for medicinal chemistry optimization. Procurement is justified for SAR programs exploring phenylpropanoyl pyrrole derivatives as potential antidiabetic leads, where systematic modification of the phenyl substitution pattern may enhance potency toward clinically relevant sub-micromolar ranges.

Comparative Phytochemical Profiling and Antioxidant Screening

As a characterized constituent of Piper crassipes leaf extract alongside nine other phytochemicals with established DPPH radical scavenging activities [3], N-(3-Phenylpropanoyl)pyrrole is suitable for use as a reference compound in comparative antioxidant screening panels. Its procurement supports studies aimed at ranking the relative antioxidant contributions of phenylpropanoid amides within complex botanical matrices.

Preformulation and Solubility Assessment Studies

The well-defined physicochemical profile of N-(3-Phenylpropanoyl)pyrrole—including a melting point of 46–48°C and a calculated LogP of 3.43 —makes it a suitable candidate for preformulation studies evaluating the impact of moderate lipophilicity on solubility, stability, and compatibility with various excipient systems. This supports procurement for pharmaceutical development scientists investigating formulation strategies for phenylpropanoid amides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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